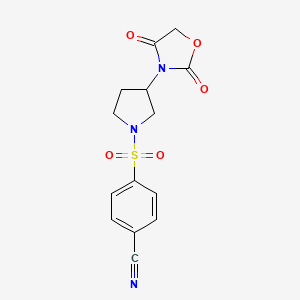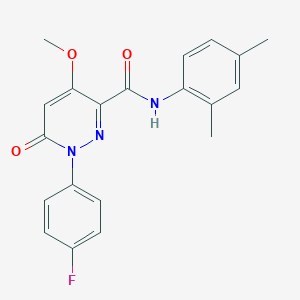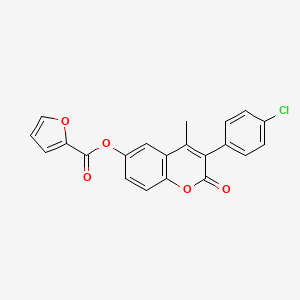![molecular formula C22H17NO6 B2960243 9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 900018-70-4](/img/structure/B2960243.png)
9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C22H17NO6 and its molecular weight is 391.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors
A study explored quinoxalin-2(1H)-one-based compounds for their potential as aldose reductase (ALR2) inhibitors, which are significant for managing diabetic complications. These compounds also demonstrated antioxidant activity, suggesting their dual role in combating oxidative stress along with ALR2 inhibition. This highlights the compound's potential in diabetes-related research (Qin et al., 2015).
Human A3 Adenosine Receptor Antagonists
Another research focused on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as human A3 adenosine receptor (hA3 AR) antagonists. These compounds were found to be potent and selective, with specific structural modifications enhancing their affinity towards the hA3 receptor subtype. This study is relevant in the context of developing targeted therapies for various diseases (Lenzi et al., 2006).
Furoquinolin-4(5H)-ones Synthesis
Research on the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which includes compounds like the one , demonstrated a new method involving [2+3] photoaddition. This synthesis method could be significant for creating various derivatives for further biological studies (Suginome et al., 1991).
Leishmanicidal Activity
A study synthesized ring-substituted quinoxalin-2-yl derivatives and tested their activity against Leishmania amazonensis. The presence of methoxy groups in specific positions was crucial for their leishmanicidal activity, suggesting the potential of such compounds in treating Leishmaniasis (Burguete et al., 2008).
Anticancer Properties
Certain derivatives of this compound class showed significant cytotoxicity against a panel of human cancer cell lines, indicating their potential as anticancer agents. This research opens avenues for the development of new cancer therapies (Chen et al., 2002).
Photochemotherapeutic Agents
A study on 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones revealed their potential as photochemotherapeutic agents. They exhibited antiproliferative activity and DNA photobinding properties, making them candidates for further investigation in photochemotherapy (Chilin et al., 2003).
Propiedades
IUPAC Name |
8-(4-methoxy-3-prop-2-ynoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-3-6-26-17-7-12(4-5-16(17)25-2)20-13-8-18-19(29-11-28-18)9-14(13)23-15-10-27-22(24)21(15)20/h1,4-5,7-9,20,23H,6,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRZWXIZCJMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)



![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)

